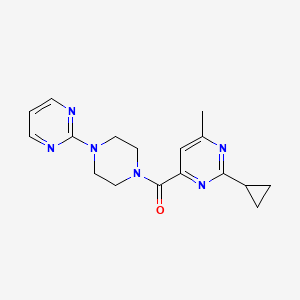
N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide, commonly referred to as CTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazole-based compound that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CTB is not fully understood, but it is believed to involve the formation of covalent bonds with cysteine residues in proteins. This covalent bond formation leads to the modification of the protein structure and function, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
CTB has been found to possess several biochemical and physiological effects. One of the most significant effects is its ability to selectively inhibit protein tyrosine phosphatase 1B, which has been linked to insulin resistance and diabetes. CTB has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, CTB has been found to possess antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for lab experiments. It is a highly specific and sensitive probe for the detection of cysteine residues in proteins, making it a valuable tool for protein analysis. CTB also possesses selective inhibition of protein tyrosine phosphatase 1B, which can be used to study the role of this enzyme in various diseases. However, there are some limitations to the use of CTB in lab experiments. Its covalent bond formation with cysteine residues can lead to the modification of protein structure and function, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CTB. One direction is the development of CTB-based probes for the detection of other amino acids in proteins. Another direction is the investigation of the potential therapeutic use of CTB for diabetes and cancer. Additionally, the development of CTB analogs with improved specificity and potency is an area of future research.
Conclusion:
In conclusion, CTB is a thiazole-based compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CTB has several potential applications in various scientific research areas, making it a valuable tool for protein analysis, disease research, and drug development.
Méthodes De Synthèse
The synthesis of CTB has been reported through various methods. One of the most commonly used methods involves the reaction of 3-mercaptothiazolidine with 4-methyl-2-thiocyanatobenzoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of CTB in good yield. Other methods involve the use of different reagents and conditions, but the overall steps involve the thiazole ring formation and the attachment of the cyanothiolan group to the benzamide moiety.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential use in various scientific research areas. One of the most promising applications of CTB is its use as a fluorescent probe for the detection of cysteine residues in proteins. This method has been found to be highly sensitive and specific, making it a valuable tool for protein analysis. CTB has also been used as a selective inhibitor of protein tyrosine phosphatase 1B, an enzyme that plays a crucial role in regulating insulin signaling. This inhibition has been found to improve insulin sensitivity, making CTB a potential therapeutic agent for diabetes.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-11-8-22-15(18-11)13-4-2-3-12(7-13)14(20)19-16(9-17)5-6-21-10-16/h2-4,7-8H,5-6,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDIRWEXUCQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2745824.png)
![2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2745825.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745826.png)

![N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2745830.png)

![N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2745833.png)
![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)
